Xylenes

Catalog No.
S1796029
CAS No.
1330-20-7
M.F
C₈H₁₀
M. Wt
106.16
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylenes

CAS Number

1330-20-7

Product Name

Xylenes

IUPAC Name

1,2-xylene

Molecular Formula

C₈H₁₀

Molecular Weight

106.16

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3

SMILES

CC1=CC=CC=C1C

Synonyms

Dimethylbenzene; Entellan New; Xylol; ZEP-RD;

Xylenes exist in three isomeric forms, differing in the relative positions of the two methyl groups attached to the benzene ring:

  • o-Xylene (ortho-xylene): methyl groups at adjacent carbon atoms (1,2 positions) [].
  • m-Xylene (meta-xylene): methyl groups at alternate carbon atoms (1,3 positions) [].
  • p-Xylene (para-xylene): methyl groups at opposite carbon atoms (1,4 positions) [].

Molecular Structure Analysis

The key feature of the xylene molecule is the benzene ring, a six-membered carbon ring with alternating single and double bonds, resulting in a delocalized pi electron cloud. The two methyl groups attached to the ring donate electron density, slightly affecting the electronic properties compared to benzene []. The specific positions of the methyl groups in the isomers (ortho, meta, and para) influence their physical and chemical properties to some extent [].


Chemical Reactions Analysis

Xylenes are involved in various chemical reactions relevant to scientific research. Here are some key examples:

  • Nitration: Xylenes can be nitrated using nitric acid to produce nitroxylenes, which are valuable precursors for explosives and dyes.

Example equation (using m-xylene):

C₆H₄(CH₃)₂ (m-xylene) + HNO₃ → NO₂C₆H₃(CH₃)₂ (3-nitrotoluene) + H₂O

  • Alkylation: Xylenes can be used as alkylating agents to introduce a methyl group onto other molecules. This reaction is useful in organic synthesis for creating new compounds.
  • Oxidation: Xylenes can be oxidized to form corresponding carboxylic acids (toluic acids) using strong oxidizing agents like potassium permanganate.

Example equation (using p-xylene):

C₆H₄(CH₃)₂ (p-xylene) + 4KMnO₄ + 2H₂O → C₆H₄(COOH)₂ (terephthalic acid) + 4KOH + 4MnO₂

  • Polymerization: p-Xylene is a crucial starting material for the production of polyethylene terephthalate (PET), a widely used plastic in textiles and packaging.

Physical And Chemical Properties Analysis

Here's a table summarizing some key physical and chemical properties of xylenes (mixed isomers unless specified) [, ]:

PropertyValue
AppearanceColorless liquid
OdorStrong aromatic odor
Melting point-47.4 °C (m-xylene)
Boiling point138.5 °C
Density0.86 g/mL
SolubilityInsoluble in water, soluble in organic solvents
FlammabilityHighly flammable

Mechanism of Action (not applicable)

Xylenes primarily function as solvents and do not have a specific biological mechanism of action in scientific research.

Xylenes are flammable liquids with moderate to high acute toxicity upon inhalation or skin contact. They can irritate the eyes, skin, and respiratory system. Chronic exposure can have neurological effects. Proper safety precautions like wearing gloves, safety glasses, and working in a well-ventilated area are crucial when handling xylenes.

Here are some additional points to consider for scientific research:

  • Xylenes are considered volatile organic compounds (VOCs) and can contribute to air pollution.
  • Disposal of xylene waste should follow proper regulations to minimize environmental impact.

Dates

Modify: 2023-11-23

Quantifying biodegradation rate constants of o-xylene by combining compound-specific isotope analysis and groundwater dating

Andreas Würth, Kathrin Menberg, Peter Martus, Jürgen Sültenfuß, Philipp Blum
PMID: 33465657   DOI: 10.1016/j.jconhyd.2020.103757

Abstract

The objective of this study is to estimate hydraulic conductivities and biodegradation rate constants in a coal-tar contaminated aquifer by compound-specific isotope analysis (CSIA) and tracer-based (
H-
He) groundwater dating (TGD). In two observation wells downgradient from the contaminant source in situ biodegradation of o-xylene, toluene and naphthalene under sulfate-reducing redox conditions could be demonstrated using CSIA. Median biodegradation rate constants for o-xylene ranging between 0.08 and 0.22 a
were estimated. By using tracer-based groundwater dating in these two wells, hydraulic conductivities could be also estimated, which are in a similar range as k-values derived from sieve analysis, a pumping test and a calibrated groundwater flow model. These results clearly demonstrate the applicability of tracer-based groundwater dating for the determination of in situ hydraulic conductivities in aquifers without pumping contaminated groundwater. Finally, a sensitivity analysis is performed using a Monte Carlo simulation. These results indicate high sensitivities of the assumed effective porosity for the estimation of the hydraulic conductivity and the selected isotope enrichment factor for the biodegradation rate constant, respectively. Conversely, the outcome also evidently demonstrates the main limitations of the novel combined isotope approach for a successful implementation of monitored natural attenuation (MNA) at such field sites.


A polythiophene/UiO-66 composite coating for extraction of volatile organic compounds migrated from ion-exchange resins prior to their determination by gas chromatography

Jiayang Zhang, Birong Zhang, Xueping Dang, Zhiyong Song, Yuling Hu, Huaixia Chen
PMID: 33128970   DOI: 10.1016/j.chroma.2020.461627

Abstract

A Poly (3,4-ethylenedioxothiophene) (PEDOT)/UiO-66 composite was electrodeposited on an etched stainless-steel wire as head-space solid-phase microextraction (HS-SPME) coating. A robust, well controlled thickness, and uniform coating of metal organic framework composites can be realized by the electrodeposited strategy. The incorporated UiO-66 not only enhanced the uniformity and stability of the composite coating, but also effectively decreased the stacking phenomenon of PEDOT and improved its extraction efficiency, which was over 100 times higher than that of the PEDOT coating without UiO-66. The composite coating was used to enrich seven types of volatile organic compounds (VOCs) in ion-exchange resins, including methyl cyclohexane, benzene, toluene, ortho-xylene, styrene, para-xylene and divinyl-benzene. The results of adsorption isotherm analysis showed that π stacking effect played dominant role between the composite coating and VOCs in the extraction process. The composite coating was characterized by scanning electron microscopy, X-ray diffraction, Fourier transform infrared and thermogravimetric analysis, respectively. A determination method for seven kinds of VOCs was established by HS-SPME coupled with gas chromatography-flame ionization detection (GC-FID). Under the optimal experimental conditions, the detection linear range (LRs) was 0.09-100 ng mL
, and the detection limit (LODs) was 0.03-0.06 ng mL
(S/N = 3). The method was applied for the migration detection of VOCs in four types of ion-exchange resin, which showed satisfactory recovery (84.5-117.2%).


Comparison and application of biofilter and suspended bioreactor in removing gaseous o-xylene

Lin Li, Fengguang Chai, Cunzhen Liang, Ying Wang, Xiao Zhang, Kaixiong Yang, Benyi Xiao
PMID: 32846642   DOI: 10.1016/j.envres.2020.109853

Abstract

Two bioreactors, suspended-growth bioreactors (SPB) and biofilter (BF), were compared for the performances in removing gaseous o-xylene. Their efficiencies were investigated by varying the o-xylene loadings, gas flow rates, and gas-water ratios. High-throughput techniques were applied for the microbial populations assay. The conversion rate of carbon in o-xylene was calculated, and the relationship between biomass and removal efficiencies was also analyzed. Results indicated that both the SPB and BF could effectively treat gases containing o-xylene. The average removal efficiencies were 91.8% and 93.5%, respectively. The elimination capacity of the BF was much higher than that of the SPB when the intake load was below 150 g m
h
. When the o-xylene loadings were over 150 g m
h
, both the SPB and BF achieved similar o-xylene removal rates. The maximum elimination capacities were 28.36 g m
h
for the SPB and 30.67 g m
h
for BF. The SPB was more sensitive to the changes in the gas flow rate. Results of microbial assay indicated that bacteria e.g. Mycobacterium sp. and Rhodanobacter sp. might play important roles in removing o-xylene in the SPB, while the bacteria Pseudomonas sp., Sphingomonas sp., and Defluviicoccus sp., and the fungi Aspergillus sp. and Scedosporium sp., were the o-xylene degraders in the BF. The successful application of the integrated bioreactor in treating gases containing o-xylene exhausted from the electroplating plant indicated that the integration of SPB and BF could be an effective method for removing VOCs with Henry coefficient in the range of 0.01-1.


Effect of surfactants at natural and acidic pH on microbial activity and biodegradation of mixture of benzene and o-xylene

Shooka Khoramfar, Kim D Jones, Jalil Ghobadi, Parisa Taheri
PMID: 32682129   DOI: 10.1016/j.chemosphere.2020.127471

Abstract

The aim of this work was to explore the effect of lowering pH and application of surfactants (Brij 35, Tween 20 and Saponin) in increasing bioavailability and biodegradability of benzene and o-xylene (BX) as two hydrophobic VOCs in a liquid mixture. All experiments were conducted at neutral and acidic pH to evaluate the effect of population change from bacteria to fungi on the BX biodegradation. The experiments demonstrated that acclimating wastewater inoculum at pH 4 increased the fungal to bacterial ratio. An increase of 11% for benzene and 22% for o-xylene was observed at pH 4 unamended-culture as compared to pH 7. Brij 35 was chosen as the optimum surfactant which was favorable for enhancing the bioavailability of BX at pH 4. Fitting the experimental data to pseudo first-order biodegradation kinetics model showed the BX were biodegraded faster in the presence of optimum surfactant at pH 7 than pH 4.


Performance of platinum doping on spent alkaline battery-based catalyst for complete oxidation of o-xylene

Young-Kwon Park, Sang-Chul Jung, Ho-Young Jung, Shin Ying Foong, Su Shiung Lam, Sang Chai Kim
PMID: 32533488   DOI: 10.1007/s11356-020-09575-6

Abstract

Oxidation of o-xylene was performed using alkaline battery-based catalyst doped with platinum to investigate the properties and activities. O-xylene was selected as the model of volatile organic compound (VOC) in this work. Physicochemical properties of the selected catalysts were characterized by FE/TEM (field emission transmission electron microscopy), BET (Brunauer-Emmett-Teller) analysis, XRD (X-ray powder diffraction), SEM/EDX (scanning electron microscopy/energy dispersive X-ray spectroscopy), and H
-TPR (hydrogen temperature programmed reduction). Major elements of the spent alkaline battery-based catalyst treated with sulfuric acid solution [SAB (400) catalyst] were manganese, zinc, iron, oxygen, carbon, chlorine, aluminum, sodium, silicon, and potassium. Increasing the doping amount of platinum on SAB (400) catalyst from 0.1 to 1 wt% increased particle size of platinum and lowered the temperature of TPR (TTP) for SAB (400) catalyst. Better redox properties were achieved with an increase in the o-xylene conversion according to the doping amount of platinum. When GHSV (gas hourly space velocity) was 40,000 h
, o-xylene was oxidized completely over SAB (400) catalyst and 1.0 wt% Pt/SAB(400) catalyst at temperatures of 400 °C and 280 °C, respectively.


Record-Setting Selectivity for

Marike du Plessis, Varvara I Nikolayenko, Leonard J Barbour
PMID: 32096997   DOI: 10.1021/jacs.9b11314

Abstract

In its crystalline state, a dinuclear Cu-based metallocycle discriminates between the three isomers of xylene with liquid-phase selectivity in the order
-xylene ≫
-xylene ≫
-xylene. This selectivity holds over a wide concentration range, with
-xylene concentrations as low as 5%. Single-crystal X-ray diffraction and gas chromatography further indicate that the metallocyclic host extracts trace amounts of
-xylene from commercially pure
-xylene (≥99%); using NMR spectroscopy, we show that the metallocycle exhibits exclusive selectivity for
-xylene. Crystallographic studies show that the selectivity is based on the size and shape of the guest in combination with the flexibility of the host.


A carbon nanotube sponge as an adsorbent for vapor preconcentration of aromatic volatile organic compounds

Juyeon Bang, Dong-Wook You, Yeonhee Jang, Jun-Sik Oh, Kwang-Woo Jung
PMID: 31320133   DOI: 10.1016/j.chroma.2019.460363

Abstract

A carbon nanotube (CNT) sponge was synthesized and examined as an adsorptive material for a thermally desorbed preconcentrator for volatile organic compounds (VOCs). The porous sponge-like material, retaining the intrinsic properties of individual multiwalled (MW) CNTs, was fabricated using spray pyrolysis chemical vapor deposition (CVD). The square pillar form of the CNT sponge was enclosed in a 1/4″ glass tube with fittings for flow-through sampling. Flow of a direct current through the CNT sponge allowed rapid thermal heating to a surface temperature of 264.7 ℃ at a rate of 481.5 ℃/s and a narrow desorption bandwidth of 0.74 s. The preconcentration concept was validated using gas chromatographic analysis of an aromatic VOC mixture, including benzene, toluene, ethylbenzene, and o-xylene (BTEX) vapors at concentrations of 100 parts per billion (ppb). With an adsorption volume of only 100 mL, the enrichment factor of each analyte was 300 (B), 240 (T), 210 (E), and 200 (X), enabling sensitive measurements with limits of detection at the parts per trillion level. Sequential desorption experiments confirmed that a single desorption process evaporates all the analytes inside the preconcentrator with >96% efficiency. There was no humidity effect and no sign of performance degradation after continuous operation for 45 repeated cycles. These results demonstrate that CNT sponges are a suitable material for the enrichment and sensitive determination of VOCs at trace levels. Thus, CNT sponge preconcentrators are advantageous in a variety of applications that permit fast and accurate real-time measurements, including ambient air and workplace air monitoring.


Influence of residual solvents on the physical properties of transdermal drug delivery systems

Sonal Mazumder, Diaa Shakleya, Sara Mattson, Muhammad Ashraf, Patrick Faustino, Naresh Pavurala
PMID: 32755689   DOI: 10.1016/j.ijpharm.2020.119713

Abstract

The purpose of this investigation was to systematically assess the effect of residual solvents on the physical properties of a silicone adhesive-based transdermal system (TDS) containing n-heptane and o-xylene as residual solvents. The processing temperature was varied in this study to obtain various contents of residual solvents in the TDS. The adhesion performance was determined by evaluating the tack, shear, and peel of these TDS at week 0 and week 2. The adhesion measurements showed significant changes in tack values with a decrease in the contents of residual solvents, but the changes in peel and shear were insignificant. The rheological characteristics such as linear viscoelastic region, loss modulus and storage modulus were also measured. The outcome of the rheological measurements was found to be more sensitive to the changes in the contents of residual solvents in comparison to adhesion measurements. These results show that the residual solvent content may affect TDS performance and should be controlled from a product quality and performance perspective.


Enhancement of gaseous o-xylene degradation in a microbial fuel cell by adding Shewanella oneidensis MR-1

Juping You, Yingying Deng, Han Chen, Jiexu Ye, Shihan Zhang, Jingkai Zhao
PMID: 32224361   DOI: 10.1016/j.chemosphere.2020.126571

Abstract

An exoelectrogens, Shewanella oneidensis MR-1 (S. oneidensis MR-1), was supplied to a microbial fuel cell (MFC) to enhance the degradation of a recalcitrant organic compound, o-xylene. The experimental results revealed that, with the addition of the S. oneidensis MR-1, the o-xylene removal efficiency increased by 35-76% compared with the original MFC. The presence of the S. oneidensis MR-1 not only improved the activity of the biofilm in the bioanode but also developed the connections between the bacteria by nanowires. Therefore, the maximum power density increased from 52.1 to 92.5 mW/m
after the addition of the S. oneidensis MR-1. The microbial community analysis showed that adding the S. oneidensis MR-1 increased the biodiversity in bioanode. The dominant exoelectrogens shifted from Zoogloea sp., Delftia sp., Achromobacter sp., Acinetobacter sp., Chryseobacterium sp., and Stenotrophomonas sp. to Zoogloea sp., Delftia sp., Shewanella sp., Achromobacter sp., Hydrogenophaga sp., Sedimentibacter sp. and Chryseobacterium sp.. Furthermore, the cyclic voltammetry analysis showed that the outer membrane bound protein complex of OmcA-MtrCAB was involved as direct electron transfer pathway in the S. oneidensis MR-1 containing bioanode. We believed that this work is promising to provide optional strategy for efficient VOCs degradation by adjusting the microbial community in the bioanode.


Distribution Characteristics of Volatile Organic Compounds and Contribution to Ozone Formation in a Coking Wastewater Treatment Plant

Yuxiu Zhang, Tingting Zang, Bo Yan, Chaohai Wei
PMID: 31952237   DOI: 10.3390/ijerph17020553

Abstract

Ozone pollution, which can be caused by photochemical reactions, has become a serious problem. The ozone formation potential (OFP) is used to describe the photochemical reactivity. Volatile organic compounds (VOCs) are main precursors of ozone formation, and wastewater treatment plants (WWTPs) are important sources of VOCs. Therefore, it is necessary to study the concentration level and OFP of VOCs from WWTPs. In this work, a coking WWTP with anaerobic-oxic-oxic (A/O/O) processes in Shaoguan city, Guangdong province, China, was selected to investigate the characteristics of VOCs at wastewater treatment areas and office areas. The OFP of VOCs was estimated by the maximum incremental reactivity (MIR) coefficient method. Results showed that 17 VOCs were detected, and the total concentration of VOCs was the highest at the raw water tank (857.86 μg m
). The benzene series accounted for 69.0%-86.9% and was the main component of VOCs in the WWTP. Based on OFP data, the top six VOCs contributing most to the OFP were m-xylene, toluene, p-xylene, o-xylene, styrene, and benzene. This study provides field data and information on the environmental risk of VOCs for coking companies and environmental departments. We found that the priority control sources of VOCs were wastewater treatment units because of their larger OFP contributions.


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